molecular formula C12H16BrNO3 B1349282 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide CAS No. 56658-05-0

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide

Cat. No.: B1349282
CAS No.: 56658-05-0
M. Wt: 302.16 g/mol
InChI Key: YXLYUMKNPBVOKB-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide is a chemical compound with the molecular formula C11H14BrNO2 It is known for its unique structure, which includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the hydroxy and methoxy groups. One common synthetic route includes:

    Bromination: The starting benzamide compound is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation using a reagent like sodium hydroxide or potassium hydroxide.

    Methoxylation: Finally, the hydroxylated intermediate is methoxylated using a methoxy source such as dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), thiols (RSH)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of a de-brominated benzamide

    Substitution: Formation of azide, cyanide, or thiol-substituted benzamides

Scientific Research Applications

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • 2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

Uniqueness

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide is unique due to the presence of the methoxy group at the 5-position of the benzamide ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,7-15)14-11(16)9-6-8(17-3)4-5-10(9)13/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLYUMKNPBVOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369705
Record name N1-(2-hydroxy-1,1-dimethylethyl)-2-bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56658-05-0
Record name 2-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-5-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56658-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(2-hydroxy-1,1-dimethylethyl)-2-bromo-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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